7-(4-fluorophenyl)-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
7-(4-fluorophenyl)-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that belongs to the class of fused triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, makes it a valuable target for medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorophenyl)-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of hydrazonyl bromides with active methylene compounds such as dibenzoylmethane, acetylacetone, or ethyl acetoacetate. This reaction produces 1,3,4,5-tetrasubstituted pyrazole derivatives, which are then further reacted with formamide, formic acid, and triethyl orthoformate to yield the desired triazolo-pyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(4-fluorophenyl)-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with different properties.
Scientific Research Applications
Chemistry: This compound serves as a valuable building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise as a selective inhibitor of certain enzymes and receptors, making it a potential lead compound for drug discovery.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-fluorophenyl)-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. For example, it has been found to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may act as an antagonist of adenosine receptors, modulating various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of fused heterocyclic compounds with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Closely related to the compound , with variations in the substitution pattern.
Thiazolo[3,2-b][1,2,4]triazole: A different fused heterocyclic system with comparable reactivity and applications
Uniqueness
The uniqueness of 7-(4-fluorophenyl)-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine lies in its specific substitution pattern and the resulting biological activities. Its ability to selectively inhibit CDK2 and act as an adenosine receptor antagonist sets it apart from other similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C21H16FN5 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
10-(4-fluorophenyl)-11,12-dimethyl-4-phenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C21H16FN5/c1-13-14(2)27(17-10-8-16(22)9-11-17)20-18(13)21-24-19(25-26(21)12-23-20)15-6-4-3-5-7-15/h3-12H,1-2H3 |
InChI Key |
ALMFDGHKKANMGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=CC=C4)C5=CC=C(C=C5)F)C |
Origin of Product |
United States |
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